N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12(10-13-11-23-16-8-4-3-6-14(13)16)20-17(21)15-7-5-9-19-18(15)22-2/h3-9,11-12H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTZVXMOSJXKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties.
Structural Analogs in Anti-Tubercular Agents ()
Compounds synthesized via standard procedure B in include isonicotinamide derivatives with hydrazide and aryl substituents. Key comparisons:
| Compound Name | Substituents | Yield (%) | Key Physical Properties |
|---|---|---|---|
| (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide | 4-CF₃-phenyl hydrazide, isonicotinamide | 72 | M.p. 158–160°C; IR (C=O): 1670 cm⁻¹ |
| Target Compound | 2-SMe-nicotinamide, benzothiophene | N/A | Hypothetical: Higher lipophilicity due to SMe |
- Functional Group Differences : The target compound substitutes the hydrazide group in analogs with a benzothiophene-propan-2-yl chain, likely enhancing metabolic stability. The 2-SMe group on nicotinamide may increase lipophilicity compared to the 4-CF₃ substituent, affecting bioavailability .
- Synthesis : While compounds employ hydrazide coupling, the target molecule may require nucleophilic acyl substitution or transition-metal-catalyzed amidation for nicotinamide linkage.
Tetrazole-Benzothiophene Anticancer Analogs ()
(Z)-5-[2-(Benzo[b]thiophen-3-yl)ethenyl]-1H-tetrazole derivatives exhibit planar benzothiophene systems (r.m.s. deviation: 0.0084 Å) and hydrogen-bonded chains. Comparatively:
- Heterocycle vs. Amide : The tetrazole ring in compounds enables hydrogen bonding (N–H···N), while the nicotinamide group in the target compound offers both hydrogen-bonding (amide NH) and π-π stacking (pyridine) interactions.
Sulfonamide Derivatives ()
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide (CAS 900641-82-9) shares the benzothiophene-propan-2-yl backbone but replaces nicotinamide with a sulfonamide group.
- Bioactivity Implications : Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), whereas nicotinamide derivatives may modulate NAD⁺-dependent pathways. The methylthio group in the target compound could confer redox-modulatory effects absent in sulfonamides .
Pesticide-Related Benzamides ()
While structurally distinct, pesticides like flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) highlight the role of aryl amides in agrochemistry. The target compound’s benzothiophene and SMe groups may offer unique steric and electronic profiles compared to CF₃ or methoxy substituents in pesticides .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide, and how is structural integrity validated?
- Answer : The compound can be synthesized via [3 + 2] cycloaddition reactions using tributyltin azide, as demonstrated in analogous benzo[b]thiophene-tetrazole derivatives . Key steps include condensation of acrylonitrile precursors with azide reagents. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to confirm functional groups (e.g., tetrazole rings, methylthio groups). Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and bond geometry .
Q. Which spectroscopic techniques are essential for characterizing this compound post-synthesis?
- Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons in benzo[b]thiophene, methylthio groups) and carbon backbone .
- IR Spectroscopy : Confirms presence of S–C, C=N, and N–H stretches (e.g., tetrazole rings at ~1500 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What purification methods are optimal for isolating this compound?
- Answer : Column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard. For crystalline derivatives, recrystallization in methanol or ethanol yields high-purity products. Monitoring via thin-layer chromatography (TLC) ensures homogeneity .
Advanced Research Questions
Q. How do substituents on the benzo[b]thiophene ring influence molecular conformation and crystallographic packing?
- Answer : Substituents like methoxy groups alter dihedral angles between the benzo[b]thiophene core and adjacent rings, affecting intermolecular interactions. For example, dihedral angles of ~88° between tetrazole and benzo[b]thiophene rings promote hydrogen-bonded chains (N–H···N), stabilizing crystal lattices . Trimethoxy groups increase steric hindrance, reducing planarity and altering packing efficiency .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX software?
- Answer : Challenges include:
- Twinned data : SHELXL’s TWIN/BASF commands refine twin fractions .
- Disorder : PART commands resolve disordered moieties (e.g., methylthio groups) via constrained refinement .
- Hydrogen bonding : SHELX’s AFIX directives model hydrogen atoms at calculated positions, validated via Rint values < 0.05 .
Q. How can computational modeling predict biological activity based on crystallographic data?
- Answer : Molecular docking (e.g., AutoDock Vina) uses SC-XRD coordinates to simulate interactions with target proteins. For example, benzo[b]thiophene derivatives show affinity for melatonin receptors due to planar aromatic cores and hydrogen-bonding motifs . Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., methylthio groups for nucleophilic substitution) .
Q. How do methodological discrepancies between SHELX and OLEX2 affect structural refinement outcomes?
- Answer :
- SHELX : Prioritizes manual refinement for high-precision small-molecule structures, ideal for resolving disorder .
- OLEX2 : Integrates automated pipelines (e.g., SUPERFLIP for charge flipping) but may over-smooth electron density maps. Cross-validation via Rfree and Fo–Fc maps resolves contradictions .
Q. What strategies optimize reaction yields in derivatives with bulky substituents?
- Answer :
- Temperature control : Slow cooling during crystallization minimizes defects .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency in sterically hindered reactions .
- Microwave-assisted synthesis : Reduces reaction times for cycloadditions, improving yields by ~15% .
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